An In-depth Technical Guide to the Physicochemical Properties of Hexanoic acid, 6-[(3-methoxyphenyl)thio]-
An In-depth Technical Guide to the Physicochemical Properties of Hexanoic acid, 6-[(3-methoxyphenyl)thio]-
Introduction
Hexanoic acid, 6-[(3-methoxyphenyl)thio]- is an organic compound featuring a hexanoic acid backbone, a versatile short-chain fatty acid, functionalized with a thioether linkage to a methoxy-substituted phenyl group. This unique combination of a carboxylic acid, a flexible alkyl chain, a thioether, and an aromatic ring imparts a specific set of physicochemical properties that are critical for its application in research and development. In fields such as medicinal chemistry and materials science, this molecule can serve as a valuable building block or a key intermediate in the synthesis of more complex structures[1]. The presence of both a polar carboxylic acid head and a lipophilic tail suggests potential applications where surface activity or specific solubility characteristics are required.
This guide provides a comprehensive overview of the core physicochemical properties of Hexanoic acid, 6-[(3-methoxyphenyl)thio]-. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of the compound's behavior for experimental design, process optimization, and prediction of its interactions in various chemical and biological systems. We will delve into its computed properties and provide detailed, field-proven experimental protocols for determining its most critical parameters.
Compound Profile and Computed Properties
A foundational understanding of a molecule begins with its structural and computed physicochemical properties. These values, often derived from computational models, provide a baseline for experimental work and can guide hypothesis-driven research.
| Property | Value | Source |
| Molecular Formula | C13H18O2S | PubChem |
| Molecular Weight | 238.35 g/mol | PubChem |
| IUPAC Name | 6-[(3-methoxyphenyl)thio]hexanoic acid | PubChem |
| CAS Number | 35399-52-7 | PubChem |
| Predicted XLogP3 | 3.5 | PubChem |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |
| Predicted Rotatable Bond Count | 8 | PubChem |
| Predicted pKa (strongest acidic) | 4.69 | PubChem |
Note: The properties listed above are computationally predicted by PubChem and should be confirmed with experimental data.
Experimental Determination of Key Physicochemical Properties
While predicted values are useful, experimentally determined data are the gold standard for scientific accuracy. The following sections detail the importance of key physicochemical parameters and provide robust protocols for their determination in a laboratory setting.
Acid Dissociation Constant (pKa)
Expert Insight: The pKa is a critical parameter that dictates the ionization state of the carboxylic acid group at a given pH. For a drug candidate, the pKa influences its solubility, absorption, distribution, and excretion. Carboxylic acids typically have pKa values in the range of 4-5[2]. The presence of the thioether and aromatic ring in this molecule may slightly modulate this value. Thiocarboxylic acids, which are structurally different but related, are known to be significantly more acidic than their carboxylic acid analogs[3]. Understanding the precise pKa is essential for designing formulations and predicting the compound's behavior in physiological environments.
Experimental Protocol: Potentiometric Titration
This method determines the pKa by monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Methodology:
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Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- and dissolve it in a suitable co-solvent system (e.g., 50:50 water:methanol) to a final concentration of approximately 1-5 mM. The co-solvent is necessary due to the compound's predicted lipophilicity.
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Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel maintained at 25 °C and use a magnetic stirrer for continuous mixing.
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Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.02 mL) using a calibrated burette or automated titrator.
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Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the first derivative of the titration curve.
Diagram: pKa Determination Workflow
Caption: Workflow for determining LogP via the shake-flask method.
Aqueous Solubility
Expert Insight: Aqueous solubility is a fundamental property that affects a compound's dissolution rate and subsequent absorption in biological systems. Poor aqueous solubility is a major hurdle in drug development. The presence of the carboxylic acid group suggests that the solubility of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- will be highly pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.
Experimental Protocol: Shake-Flask Method (OECD Guideline 105)
This method determines the saturation solubility of a compound in water at a specific temperature.
Methodology:
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Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a buffer of a specific pH) in a glass vial. Ensure enough solid is present to achieve saturation and that some undissolved solid remains.
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Equilibration: Seal the vial and agitate it in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.
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Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. The sample may need to be filtered through a low-binding filter (e.g., PTFE).
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Quantification: Dilute the aliquot as necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
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Result: The determined concentration represents the aqueous solubility of the compound at the specified temperature and pH.
Implications for Researchers
The physicochemical profile of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- suggests it is a moderately lipophilic weak acid.
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For Medicinal Chemists: The LogP of ~3.5 indicates a good starting point for balancing solubility and membrane permeability. The carboxylic acid provides a handle for salt formation to improve aqueous solubility and for further chemical modification to create prodrugs or linkers for bioconjugation.[1][4]
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For Formulation Scientists: The pH-dependent solubility will be a key consideration. Formulations may require pH adjustment or the use of solubilizing excipients to achieve desired concentrations for in vitro and in vivo studies.
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For Analytical Chemists: The presence of the aromatic ring provides a strong chromophore, making UV-based detection methods like HPLC-UV highly suitable for quantification. The compound's lipophilicity suggests that reversed-phase chromatography will be an effective separation technique.[5]
By understanding and experimentally verifying these core physicochemical properties, researchers can effectively utilize Hexanoic acid, 6-[(3-methoxyphenyl)thio]- in their scientific endeavors, from synthetic chemistry to early-stage drug discovery.
References
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Wikipedia. Thiocarboxylic acid. [Link]
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PubMed. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. [Link]
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ResearchGate. The experimental Log P values of the saturated carboxylic acids (C1 -C.... [Link]
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ResearchGate. Relations of hydrophobicity (log P) of carboxylic acids and esters with various indices. [Link]
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Oregon State University. online Chemistry 331 Unit 2 Table of pKa values. [Link]
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Master Organic Chemistry. The pKa Table Is Your Friend. [Link]
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University of Wisconsin-Madison. pKa chart. [Link]
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ResearchGate. Practical synthesis of (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4- hydroxyphenyl)hexanoic acid: A key intermediate for a therapeutic drug for neurodegenerative diseases | Request PDF. [Link]
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MDPI. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]
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FTLOScience. Using Log P and Log D to Assess Drug Bioavailability. [Link]
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The Good Scents Company. hexanoic acid, 142-62-1. [Link]
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Molbase. Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid. [Link]
